DFMP-CA vs. Unsubstituted Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Physicochemical Property Comparison
DFMP-CA (MW 227.17, XLogP3-AA 0.9) diverges significantly from the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6; MW 163.13, XLogP3-AA 0.5) in both molecular weight and lipophilicity, parameters that directly influence permeability, solubility, and metabolic stability in downstream lead optimization [1]. The additional 64 Da and 0.4 logP units arise from the 7-CF₂H and 5-CH₃ substituents, which together reduce the number of hydrogen bond donors and acceptors relative to molecular size, improving membrane permeability potential as estimated by property forecast indices [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9; MW = 227.17 g/mol |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6): XLogP3-AA = 0.5; MW = 163.13 g/mol |
| Quantified Difference | ΔXLogP3-AA = +0.4; ΔMW = +64.04 g/mol |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
The increased lipophilicity and molecular weight shift DFMP-CA-derived compounds toward a more drug-like property space (MW 200–350, logP 1–3) compared to the unsubstituted scaffold, making it a preferred starting point for lead-like library synthesis.
- [1] PubChem. Compound summary for CID 842761 (DFMP-CA) and CID 137284757 (pyrazolo[1,5-a]pyrimidine-3-carboxylic acid). National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. View Source
